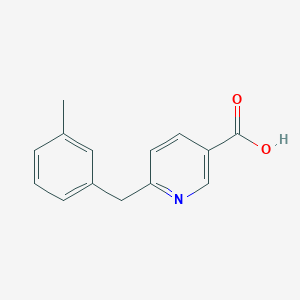
6-(3-Methylbenzyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a nicotinic acid core with a 3-methylbenzyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their roles in various biological processes, including acting as precursors to coenzymes involved in redox reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine. This process can be carried out using nitric acid as the oxidizing agent at elevated temperatures (165-195°C) in a controlled reactor. The yield and selectivity of the product can be optimized by adjusting the reaction time and temperature .
化学反応の分析
Types of Reactions: 6-(3-Methylbenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 6-(3-Carboxybenzyl)nicotinic acid.
Reduction: 6-(3-Methylbenzyl)nicotinyl alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
科学的研究の応用
6-(3-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
作用機序
The mechanism of action of 6-(3-Methylbenzyl)nicotinic acid is closely related to that of nicotinic acid. It acts by interacting with specific receptors and enzymes involved in redox reactions. The compound can be converted into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism. These coenzymes participate in various biochemical pathways, including glycolysis and the Krebs cycle, by acting as electron carriers .
類似化合物との比較
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and improving cardiovascular health.
Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.
Nicotinamide Riboside: A precursor to NAD, known for its potential anti-aging effects.
Uniqueness: 6-(3-Methylbenzyl)nicotinic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can potentially enhance its therapeutic properties or alter its metabolic pathways compared to its parent compound .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
6-[(3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-11(7-10)8-13-6-5-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChIキー |
FLISBTGYNPJDLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


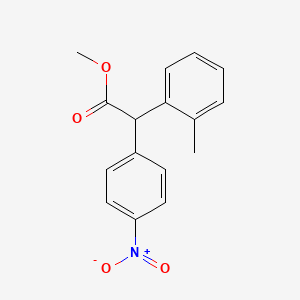
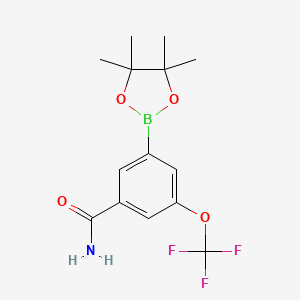

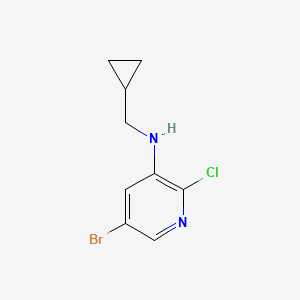

![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)

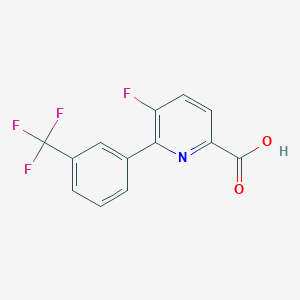
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

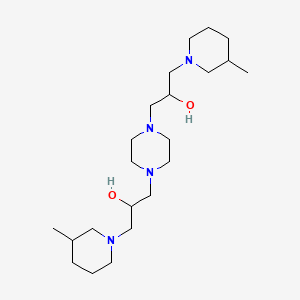
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
